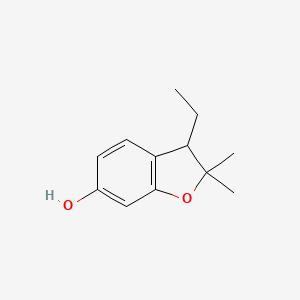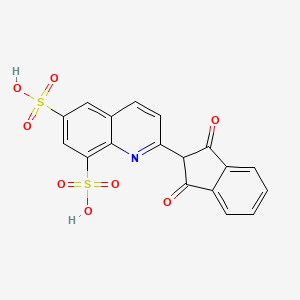![molecular formula C30H28OP2 B12889852 (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) typically involves the reaction of a suitable bicyclic precursor with diphenylphosphine. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Aplicaciones Científicas De Investigación
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include coordination and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis.
®-BINAP: A widely used chiral ligand in transition metal catalysis.
(S)-Proline: A chiral amino acid used in organocatalysis.
Uniqueness
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is unique due to its bicyclic structure, which provides rigidity and enhances its ability to induce chirality in catalytic reactions. This makes it particularly effective in producing enantiomerically pure products compared to other chiral ligands.
Propiedades
Fórmula molecular |
C30H28OP2 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[(1R,2R,4R)-1-diphenylphosphanyl-7-oxabicyclo[2.2.1]heptan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C30H28OP2/c1-5-13-25(14-6-1)32(26-15-7-2-8-16-26)29-23-24-21-22-30(29,31-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29H,21-23H2/t24-,29-,30-/m1/s1 |
Clave InChI |
LVFPTNGFPBTYFO-HGLPBTONSA-N |
SMILES isomérico |
C1C[C@]2([C@@H](C[C@@H]1O2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1CC2(C(CC1O2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



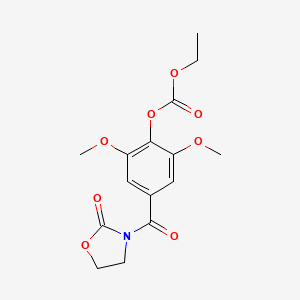
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
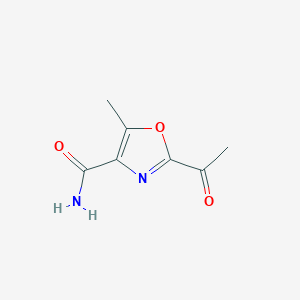
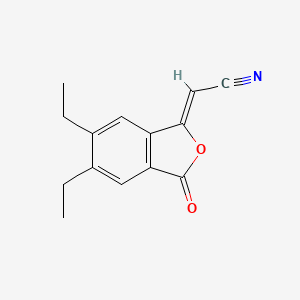
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)

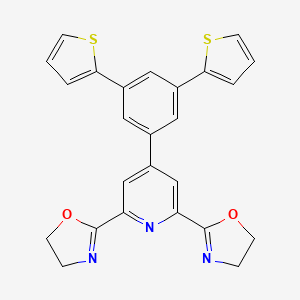
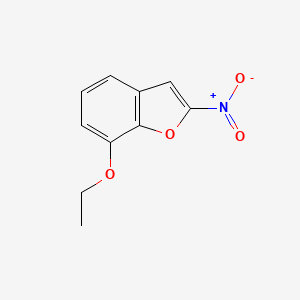
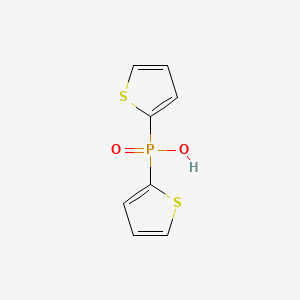
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
